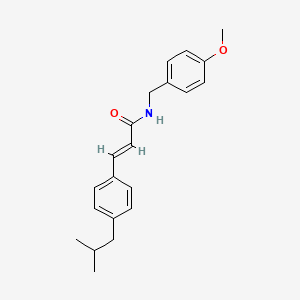
(E)-3-(4-isobutylphenyl)-N-(4-methoxybenzyl)-2-propenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(4-isobutylphenyl)-N-(4-methoxybenzyl)-2-propenamide is a useful research compound. Its molecular formula is C21H25NO2 and its molecular weight is 323.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-(4-isobutylphenyl)-N-(4-methoxybenzyl)-2-propenamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C21H25NO2
- Molecular Weight : 323.4287 g/mol
- CAS Number : Not specified in the sources but can be referenced through its chemical name.
In Vitro Studies
In vitro studies have been conducted to evaluate the biological activity of propenamide derivatives, which may provide insights into the potential effects of this compound:
- Cell Viability Assays : These assays often measure the cytotoxic effects on various cancer cell lines. Compounds with similar structures have shown varying degrees of cytotoxicity, indicating potential anti-cancer properties.
- Enzyme Activity Assays : Studies investigating the inhibition of AChE and BChE have revealed that certain propenamide derivatives can effectively inhibit these enzymes, suggesting a possible therapeutic application in cognitive disorders .
In Vivo Studies
Research involving animal models has been limited for this specific compound; however, related compounds have demonstrated:
- Neuroprotective Effects : Animal studies indicate that certain propenamides can protect against neurodegeneration by reducing oxidative stress and inflammation in the brain.
- Anti-inflammatory Responses : In vivo models have shown that these compounds can reduce inflammation markers, supporting their potential use in treating inflammatory diseases.
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antioxidant | Various propenamide derivatives | Reduced oxidative stress markers |
| Anti-inflammatory | Propenamide analogs | Decreased levels of pro-inflammatory cytokines |
| Enzyme Inhibition | AChE/BChE inhibitors | Improved cognitive function in animal models |
| Cytotoxicity | Cancer cell line studies | Induced apoptosis in specific cancer types |
Case Studies
- Neuroprotective Study : A study investigated a series of propenamide derivatives for their neuroprotective effects in a rat model of Alzheimer's disease. The results indicated that these compounds could significantly reduce neuroinflammation and improve cognitive function .
- Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of various propenamide derivatives on human cancer cell lines. Results showed that certain compounds exhibited IC50 values suggesting significant anti-cancer potential, warranting further investigation into their mechanisms .
特性
IUPAC Name |
(E)-N-[(4-methoxyphenyl)methyl]-3-[4-(2-methylpropyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-16(2)14-18-6-4-17(5-7-18)10-13-21(23)22-15-19-8-11-20(24-3)12-9-19/h4-13,16H,14-15H2,1-3H3,(H,22,23)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBVQOPDXYZDBH-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














